N'-hydroxy-1-methyl-1H-pyrazole-4-carboximidamide
Overview
Description
N’-hydroxy-1-methyl-1H-pyrazole-4-carboximidamide is a chemical compound with the molecular formula C5H8N4O and a molecular weight of 140.14 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for N’-hydroxy-1-methyl-1H-pyrazole-4-carboximidamide is 1S/C5H8N4O/c1-9-3-4 (2-7-9)5 (6)8-10/h2-3,5H,6H2,1H3 . The InChI Key is KPARETJFNHBNGG-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
N’-hydroxy-1-methyl-1H-pyrazole-4-carboximidamide is a powder at room temperature .Scientific Research Applications
Synthesis and Characterization
Research has explored the synthesis of various pyrazole derivatives, including those related to N'-hydroxy-1-methyl-1H-pyrazole-4-carboximidamide. For instance, Titi et al. (2020) investigated the synthesis and characterization of such compounds, identifying their potential biological activity against breast cancer and microbes (Titi et al., 2020).
Structural Analysis
Viveka et al. (2016) focused on the experimental and theoretical study of pyrazole-4-carboxylic acid derivatives, an area closely related to the chemical structure of interest. They employed techniques like X-ray crystallography and density functional theory for detailed structural analysis (Viveka et al., 2016).
Medicinal Chemistry
In the field of medicinal chemistry, pyrazole derivatives have been explored for various therapeutic applications. For example, a study by Souza et al. (2002) demonstrated the potential of pyrazoline derivatives, closely related to N'-hydroxy-1-methyl-1H-pyrazole-4-carboximidamide, in exhibiting antipyretic effects (Souza et al., 2002).
Antimicrobial Activity
Aytemir et al. (2003) synthesized various pyran derivatives and evaluated their antimicrobial activities, which is a significant area of interest for pyrazole-related compounds (Aytemir et al., 2003).
Antifungal and Antibacterial Properties
Du et al. (2015) synthesized a series of pyrazole-carboxylic acid amides and assessed their antifungal activities, providing insights into the potential antimicrobial applications of such compounds (Du et al., 2015).
Safety And Hazards
N’-hydroxy-1-methyl-1H-pyrazole-4-carboximidamide has several hazard statements including H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
properties
IUPAC Name |
N'-hydroxy-1-methylpyrazole-4-carboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O/c1-9-3-4(2-7-9)5(6)8-10/h2-3,10H,1H3,(H2,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBRZUWUDOXRAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(=NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)/C(=N/O)/N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-hydroxy-1-methyl-1H-pyrazole-4-carboximidamide | |
CAS RN |
1158133-29-9 | |
Record name | N'-hydroxy-1-methyl-1H-pyrazole-4-carboximidamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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